7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido[1,2-a]pyrimidine derivative characterized by a 4-oxo-4H-pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7 and a 4-methylphenyl carboxamide moiety at position 3. Its structural features, such as the methyl substituents and carboxamide group, influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
7-methyl-N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)19-16(21)14-9-18-15-8-5-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHXDUWAYVCODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the pyridopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the pyridopyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly employed.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that 7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests a promising role for this compound as a lead in developing novel anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
1.2 Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects by modulating cytokine production. In macrophage cell lines, treatment with this compound resulted in a significant reduction of pro-inflammatory markers such as TNF-alpha and IL-6.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Studies
3.1 Tumor Growth Inhibition
In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups. This indicates its potential for therapeutic use in oncology.
3.2 Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact mechanism can vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidine Derivatives
*Target compound: 7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
†Calculated based on for the 3-methylphenyl isomer .
Key Observations:
- Positional isomerism : The 3-methylphenyl isomer () shares the same molecular formula as the target compound but differs in the methyl group’s position on the phenyl ring, which may alter steric and electronic properties .
- Functional group variations : Replacement of the carboxamide with a carbamate (Compound 21) or urea () introduces differences in hydrogen-bonding capacity and target affinity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
7-Methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular structure is characterized by a pyridine ring fused with a pyrimidine ring, which is further substituted with a methyl group and a phenyl moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O2 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| InChI Key | BEHXLIFAQFRYIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C=C1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including:
- Anti-inflammatory Effects : The compound has been shown to suppress inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes and other mediators involved in inflammation.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways like NF-kB and MAPK.
In vitro Studies
Several studies have investigated the biological activity of this compound. Notably:
- Enzyme Inhibition : It was found to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. This inhibition can contribute to neuroprotective effects in models of neurodegeneration .
- Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent .
In vivo Studies
Research involving animal models has provided insights into the therapeutic potential of this compound:
- A study highlighted its effectiveness in reducing tumor growth in xenograft models, with a notable decrease in tumor size compared to control groups .
- Additionally, it exhibited anti-inflammatory properties in models of acute inflammation, where it reduced edema and inflammatory cell infiltration .
Case Studies
Several case studies illustrate the compound's effectiveness:
- Case Study 1 : In a model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls.
- Case Study 2 : In neurodegenerative disease models, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function metrics in treated animals.
Q & A
Q. What are the validated synthetic routes for 7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how do reaction conditions influence yield?
The compound is synthesized via condensation of substituted pyrido-pyrimidine intermediates with benzylamines in refluxing ethanol. Key steps include the formation of the carboxamide bond, confirmed by elemental analysis and -NMR spectroscopy. Variations in solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impact reaction efficiency, with refluxing ethanol providing optimal yields due to enhanced nucleophilicity of the amine .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on -NMR spectroscopy, where aromatic proton signals in the pyrido-pyrimidine nucleus exhibit distinct downfield shifts (δ 8.2–8.5 ppm) due to electron-withdrawing effects of the carbonyl group. Elemental analysis (C, H, N) further corroborates stoichiometric purity. Advanced techniques like -NMR or X-ray crystallography may resolve ambiguities in tautomeric forms .
Q. What standard pharmacological models are used to assess its bioactivity?
The "acetic acid writhing" model in rodents is a primary assay for evaluating analgesic activity. This model quantifies inhibition of inflammatory pain responses, with dose-dependent reductions in writhing episodes indicating efficacy. Comparative studies with bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) are critical for validating target engagement .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction methods) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD integrates computational and experimental workflows to identify optimal reaction conditions (e.g., solvent, catalyst) and prioritize derivatives with enhanced binding affinity to target proteins .
Q. What statistical approaches resolve contradictions in structure-activity relationship (SAR) data?
Multivariate analysis (e.g., PLS regression) and design of experiments (DoE) methodologies disentangle confounding variables. For instance, highlights the use of fractional factorial designs to isolate critical parameters (e.g., substituent electronegativity, steric bulk) influencing analgesic potency. Contradictions often arise from unaccounted variables like solvent polarity in bioassays, which DoE systematically addresses .
Q. How does bioisosteric replacement of the pyrido-pyrimidine core affect pharmacological properties?
Substituting the pyrido-pyrimidine nucleus with 4-hydroxyquinolin-2-one (a known bioisostere) alters electronic and steric profiles, impacting solubility and metabolic stability. demonstrates comparable analgesic activity between the two cores, suggesting conserved target interactions. However, pharmacokinetic differences (e.g., CYP450 metabolism) require in vitro microsomal assays for validation .
Q. What advanced analytical techniques characterize its polymorphic forms or degradation products?
High-resolution LC-MS coupled with ion mobility spectrometry identifies degradation pathways (e.g., oxidative dealkylation). Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) differentiate polymorphs, critical for formulation stability. For example, emphasizes HPLC-UV protocols for purity assessment, though MS/MS is preferred for trace impurity profiling .
Q. How can heterocyclic ring modifications enhance target selectivity?
Introducing electron-donating groups (e.g., methoxy) at the pyrimidine C-2 position increases selectivity for COX-2 over COX-1, as shown in SAR studies of related pyrido-pyrimidines. Molecular docking simulations (e.g., AutoDock Vina) guide rational modifications by predicting binding poses and interaction energies with catalytic residues .
Methodological Best Practices
- Experimental Design : Use response surface methodology (RSM) to optimize multi-step syntheses, balancing factors like temperature, solvent ratio, and catalyst loading .
- Data Contradictions : Apply sensitivity analysis to identify outliers in bioactivity datasets, particularly when comparing in vitro vs. in vivo results .
- Safety Protocols : Adhere to institutional chemical hygiene plans (e.g., NIH guidelines) for handling reactive intermediates, with mandatory safety training for advanced synthesis techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
